Bicyclo(2.1.1)hexane

Medicinal Chemistry Agrochemical Discovery Bioisosterism

Bicyclo[2.1.1]hexane is a C6H10 saturated bicyclic hydrocarbon with a bridged structure composed of fused cyclopropane and cyclobutane rings. Its calculated log P is 2.953, with zero rotatable bonds and hydrogen bond donors/acceptors, conferring a rigid, three-dimensional scaffold.

Molecular Formula C6H10
Molecular Weight 82.14 g/mol
CAS No. 285-86-9
Cat. No. B1619247
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBicyclo(2.1.1)hexane
CAS285-86-9
Molecular FormulaC6H10
Molecular Weight82.14 g/mol
Structural Identifiers
SMILESC1CC2CC1C2
InChIInChI=1S/C6H10/c1-2-6-3-5(1)4-6/h5-6H,1-4H2
InChIKeyJSMRMEYFZHIPJV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bicyclo[2.1.1]hexane (CAS 285-86-9): Saturated Bridged Scaffold for Ortho-Substituted Benzene Bioisosteric Replacement


Bicyclo[2.1.1]hexane is a C6H10 saturated bicyclic hydrocarbon with a bridged structure composed of fused cyclopropane and cyclobutane rings [1]. Its calculated log P is 2.953, with zero rotatable bonds and hydrogen bond donors/acceptors, conferring a rigid, three-dimensional scaffold [1]. This scaffold has emerged as a validated saturated bioisostere for ortho-substituted benzene rings in medicinal chemistry and agrochemical discovery [2].

Why Generic Substitution of Bicyclo[2.1.1]hexane with Other Bridged or Aromatic Scaffolds Fails


Direct substitution of bicyclo[2.1.1]hexane with other bioisosteres or the parent aromatic ring is not equivalent due to fundamental differences in molecular geometry, physicochemical properties, and resultant biological activity. While bicyclo[2.2.2]octane offers similar saturation, it demonstrates significantly higher lipophilicity [1]. Bicyclo[1.1.1]pentane, conversely, is a para-bioisostere and cannot replicate the defined ortho-substituted exit vectors of the bicyclo[2.1.1]hexane core, which are critical for target engagement [2]. Furthermore, the parent ortho-substituted benzene rings are associated with poor metabolic stability and solubility, which the sp3-rich bicyclo[2.1.1]hexane directly addresses through its saturated, three-dimensional architecture [3].

Quantitative Differentiation Evidence for Bicyclo[2.1.1]hexane (CAS 285-86-9) Scaffold Selection


Validated Bioisosteric Replacement: Antifungal Activity Retention in Boscalid, Bixafen, and Fluxapyroxad Analogs

In a head-to-head biological validation, the ortho-substituted benzene ring in the commercial fungicides boscalid, bixafen, and fluxapyroxad was replaced with a 1,2-disubstituted bicyclo[2.1.1]hexane core. The resulting saturated analogs exhibited high antifungal activity, confirming the suitability of this core as a bioisostere and providing patent-free alternatives to existing agrochemicals [1].

Medicinal Chemistry Agrochemical Discovery Bioisosterism

Enantioselective Differentiation: Improved Cytotoxicity in Tumor Cell Lines via Controlled 3D Configuration

An enantioselective photocatalytic synthesis was employed to produce enantioenriched 1,5-disubstituted bicyclo[2.1.1]hexane scaffolds incorporated into drug analogs. The study demonstrated that the two enantiomers of the BCH-containing analogs exhibited markedly differential cytotoxic effects across a panel of tumor cell lines, with a substantial improvement observed over the corresponding sp2-based (planar) drug counterparts [1].

Medicinal Chemistry Chiral Drug Design Cancer Therapeutics

Physicochemical Differentiation: Lipophilicity and Solubility Profiles vs. Bicyclo[1.1.1]pentane and Bicyclo[2.2.2]octane

A comparative analysis of bicycloalkane isosteric replacements revealed distinct physicochemical profiles. Bicyclo[1.1.1]pentane (BCP) derivatives demonstrated a substantial improvement in LogP and aqueous solubility compared to their aromatic counterparts [1]. In contrast, bicyclo[2.2.2]octane (BCO) derivatives did not show this improvement and are noted to be significantly more lipophilic than benzene [1]. Bicyclo[2.1.1]hexane occupies a distinct property space with a calculated LogP of 2.953 [2], positioning it as an intermediate option with a balanced profile suitable for specific applications where the extreme lipophilicity of BCO or the para-vector of BCP is suboptimal.

Physicochemical Property Profiling Drug Design ADME Optimization

Geometric Differentiation: Defined Ortho-Substituted Exit Vectors vs. BCP and BCO

1,5-Disubstituted bicyclo[2.1.1]hexanes are bridged scaffolds with well-defined exit vectors that are specifically designed to mimic ortho-substituted phenyl rings [1]. In contrast, bicyclo[1.1.1]pentane (BCP) is a bioisostere for para-substituted arenes and linear alkynes [2]. Bicyclo[2.2.2]octane (BCO) is a larger, more flexible bridged system that lacks the precise exit vector angle to mimic an ortho-substituted phenyl ring with the same fidelity. This geometric distinction is crucial for maintaining ligand-receptor binding interactions where the relative orientation of substituents is a key determinant of activity.

Medicinal Chemistry Molecular Scaffold Design Bioisosterism

Neuroprotective Differentiation: In Vivo Brain Penetration and Biodistribution of MMMHC Analog

In a specific application of a bicyclo[2.1.1]hexane derivative, the compound methyl 2-(methoxycarbonyl)-2-(methylamino) bicyclo [2.1.1] - hexane -5-carboxylate (MMMHC) was radiolabeled with carbon-11 and administered to rats. PET imaging studies showed that [11C]MMMHC passed the blood-brain barrier and demonstrated reversible binding properties in the brain. Specifically, frontal cortex/cerebellum ratios at 2 and 5 minutes post-injection were 8.0/6.0 and 6.8/4.2 percent of the injected dose per 100 mL of tissue, respectively [1].

Neuroscience Positron Emission Tomography Neuroprotective Drug Discovery

Experimental Support for Theoretical Strain Energy: Ionization Energy Anomaly as a Proxy for Strained Geometry

The He(I) photoelectron spectrum of bicyclo[2.1.1]hexane revealed that a calculation performed at the experimental molecular geometry exhibits an effect of enhanced ring strain, showing a first ionization energy which is considerably lower than the experimental value. In contrast, a calculation at the theoretical geometry shows excellent correlation [1]. This discrepancy provides experimental support for claims that the published electron-diffraction structure is incorrect and underscores the high intrinsic strain of the BCH core, a property that influences its unique reactivity profile compared to less strained analogs like cyclohexane.

Physical Organic Chemistry Computational Chemistry Molecular Geometry

Optimal Application Scenarios for Bicyclo[2.1.1]hexane (CAS 285-86-9) Based on Quantitative Evidence


Lead Optimization for Ortho-Substituted Phenyl-Containing Therapeutics or Agrochemicals

The validated replacement of the ortho-substituted benzene core in fungicides (boscalid, bixafen, fluxapyroxad) while retaining high antifungal activity confirms the utility of the 1,2-disubstituted bicyclo[2.1.1]hexane scaffold in lead optimization. This application is ideal for generating novel, patent-free analogs of existing drugs or crop protection agents containing an ortho-substituted phenyl moiety [1].

Enantioselective Drug Discovery for Enhanced Target Potency and Selectivity

The demonstration that enantiomers of 1,5-disubstituted bicyclo[2.1.1]hexane-containing analogs exhibit markedly differential cytotoxicity, with a substantial improvement over planar drugs, underscores the scaffold's value in chiral drug design. This scenario applies to programs where achieving high enantiomeric purity is feasible and where the three-dimensionality of the BCH core can be exploited to enhance binding to chiral protein pockets, as validated in tumor cell line studies [2].

CNS Drug Discovery Requiring Brain Penetration

The in vivo PET imaging data for the MMMHC derivative, which shows blood-brain barrier penetration and specific accumulation in cortical brain regions, provides a strong rationale for exploring BCH-based scaffolds in neuroscience drug discovery programs. This scenario is particularly relevant for targets where a saturated, three-dimensional core is desirable to overcome the metabolic and physicochemical liabilities of aromatic rings while maintaining CNS exposure [3].

Synthetic Methodology Development Leveraging Ring Strain

The experimental confirmation of high ring strain within the bicyclo[2.1.1]hexane core, as indicated by photoelectron spectroscopy studies, supports its use as a reactive partner in strain-release-driven synthetic transformations, such as [2π+2σ] photocycloadditions [4]. This scenario applies to chemists seeking to build complex, sp3-rich molecular architectures rapidly and efficiently, capitalizing on the intrinsic thermodynamic driving force of the strained BCH system.

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